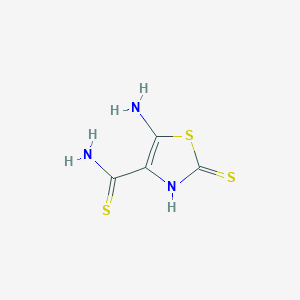

5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide

Description

5-Amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide is a sulfur- and nitrogen-rich heterocyclic compound characterized by a thiazole core substituted with amino (–NH₂), sulfanylidene (=S), and carbothioamide (–C(=S)NH₂) groups. Its structure enables diverse chemical interactions, including hydrogen bonding and metal coordination, making it relevant in coordination chemistry and drug design .

Properties

Molecular Formula |

C4H5N3S3 |

|---|---|

Molecular Weight |

191.3 g/mol |

IUPAC Name |

5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide |

InChI |

InChI=1S/C4H5N3S3/c5-2(8)1-3(6)10-4(9)7-1/h6H2,(H2,5,8)(H,7,9) |

InChI Key |

MQLMTPLHQRWPED-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(SC(=S)N1)N)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide typically involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization. The reaction is usually carried out in an ethanol solvent with a base such as potassium hydroxide or sodium hydroxide. The reaction mixture is heated under reflux to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide involves its interaction with various molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related heterocycles below:

Supramolecular and Coordination Properties

- The target compound’s sulfanylidene and carbothioamide groups facilitate N–H⋯N and C–H⋯S hydrogen bonds, enabling 2D network formation . Similar motifs are observed in 5-amino-1,3,4-thiadiazole derivatives but with thiadiazole-specific π-stacking interactions .

- In contrast, ANFT’s nitro-furyl group promotes radical-mediated binding to biomolecules rather than supramolecular assembly .

Pharmacological Potential

Biological Activity

5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄H₅N₃S₃

- Molecular Weight : 179.23 g/mol

- CAS Number : 116568-31-1

Biological Activity Overview

The biological activities of thiazole derivatives, including this compound, have been widely studied due to their potential therapeutic applications. The compound exhibits various activities such as:

- Antimicrobial : Effective against a range of pathogens.

- Antitumor : Demonstrated cytotoxic effects in cancer cell lines.

- Enzyme Inhibition : Potential as an inhibitor for various enzymes.

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that 5-amino-2-sulfanylidene derivatives can inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli. A comparative analysis of antimicrobial potency is presented in Table 1.

| Compound Name | Antimicrobial Activity (MIC µg/mL) |

|---|---|

| 5-amino-2-sulfanylidene-3H-thiazole | 32 (against E. coli) |

| 5-amino-2-sulfanylidene derivative A | 16 (against S. aureus) |

| Standard Antibiotic (Ciprofloxacin) | 4 (against both strains) |

Antitumor Activity

Thiazole compounds have shown promising results in cancer research. For example, a study demonstrated that certain thiazole derivatives induced apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed in various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Caspase activation |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Induction of apoptosis |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has been shown to inhibit carbonic anhydrase isoforms, which are crucial in various physiological processes.

Case Study: Carbonic Anhydrase Inhibition

In a recent study, 5-amino-2-sulfanylidene-3H-thiazole-4-carbothioamide was tested against different isoforms of carbonic anhydrase:

| Isoform | K_i (nM) |

|---|---|

| CA I | 45 |

| CA II | 30 |

| CA IV | 60 |

These findings suggest that the compound could be developed into a therapeutic agent for conditions where carbonic anhydrase plays a critical role.

The mechanisms underlying the biological activities of thiazole derivatives often involve:

- Interaction with DNA : Some thiazoles intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Compounds may act as competitive inhibitors for specific enzymes, altering metabolic pathways.

- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial depolarization and caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.